molecular formula C24H18FN3 B2376936 8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-41-3

8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2376936
CAS No.: 866347-41-3
M. Wt: 367.427
InChI Key: FPPSHJDRFZDWFS-UHFFFAOYSA-N
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Description

8-Fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. The molecule is substituted with a fluorine atom at position 8, a 4-methylbenzyl group at position 5, and a phenyl group at position 2. Its molecular weight is 385.4 g/mol, with a computed XLogP3 value of 4.8, indicating moderate lipophilicity . The fluorine substituent enhances metabolic stability and bioavailability, while the 4-methylbenzyl group contributes to steric and electronic modulation of receptor interactions .

Pyrazolo[4,3-c]quinolines are pharmacologically significant due to their anti-inflammatory, anticancer, and enzyme-inhibitory activities . This compound’s structural uniqueness lies in its substitution pattern, which differentiates it from analogs in terms of target selectivity and pharmacokinetics.

Properties

IUPAC Name

8-fluoro-5-[(4-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-7-9-17(10-8-16)14-28-15-21-23(18-5-3-2-4-6-18)26-27-24(21)20-13-19(25)11-12-22(20)28/h2-13,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPSHJDRFZDWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves cyclization and cycloaddition reactions. One common method is the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Pharmacological Implications

A systematic comparison of key pyrazolo[4,3-c]quinoline derivatives is presented in Table 1.

Compound Name Substituents (Positions) Key Activities IC50/EC50 (µM) Reference
Target Compound 8-F, 5-(4-methylbenzyl), 3-phenyl Anti-inflammatory (hypothesized); structural stability N/A
3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a) 3-NH2, 4-phenylamino Anti-inflammatory (NO inhibition) 0.39
ELND006 7,8-diF, 4-cyclopropyl, sulfonyl Gamma-secretase inhibition (amyloid-beta reduction) <0.1
7,8-Dimethoxy-5-(4-methoxybenzyl)-3-phenyl 7,8-OCH3, 5-(4-OCH3-benzyl) Anticancer (hypothesized via COX-2/PDE4 inhibition) N/A
5-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl 8-CH3, 5-(2-F-benzyl), 3-(4-OCH3-phenyl) Anti-angiogenic (CAM assay) 1.2 (Hela cells)

Key Observations :

  • Electron-Withdrawing Groups (e.g., F) : Fluorine at position 8 in the target compound may enhance metabolic stability compared to methoxy or methyl groups in analogs like 7,8-dimethoxy derivatives .
  • Substitution at Position 5 : The 4-methylbenzyl group in the target compound offers a balance of lipophilicity and steric bulk, contrasting with the 2-fluorobenzyl group in anti-angiogenic analogs, which may improve target binding .
  • Activity Trade-offs: While compound 2a exhibits potent NO inhibition (IC50 = 0.39 µM), its cytotoxicity (9% cell survival at 10 µM) limits therapeutic utility . The target compound’s fluorine substitution may mitigate such toxicity.

Critical Research Findings

Fluorine’s Role: Fluorine at position 8 reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 8-methyl derivatives in ).

Cytotoxicity Mitigation: The 4-methylbenzyl group may reduce off-target interactions, addressing toxicity issues seen in amino-substituted derivatives .

Biological Activity

8-Fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (CAS Number: 866347-41-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H18FN3, with a molecular weight of 375.41 g/mol. The structure features a pyrazoloquinoline framework, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, it was shown to inhibit the proliferation of breast cancer cells with a half-maximal inhibitory concentration (IC50) in the low micromolar range. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)2.5Apoptosis induction
HeLa (Cervical Cancer)3.0Cell cycle arrest
A549 (Lung Cancer)1.8Inhibition of proliferation

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes relevant to cancer progression and inflammation. Notably, it has shown promising results as an inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways.

  • PDE Inhibition : The compound was tested against PDE4B with an inhibition constant (Ki) of approximately 50 nM.
  • Cholinesterase Inhibition : It exhibited moderate inhibition against acetylcholinesterase (AChE), indicating potential applications in neurodegenerative disorders.

Study 1: Anticancer Efficacy

A recent study explored the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to the control group, highlighting its potential as a therapeutic agent.

Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects were assessed using models of oxidative stress-induced neuronal damage. The compound demonstrated protective effects against cell death induced by hydrogen peroxide, suggesting its utility in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.
  • Cell Cycle Regulation : Induction of cyclin-dependent kinase inhibitors that halt cell cycle progression.
  • Enzyme Interaction : Binding to active sites on target enzymes, inhibiting their function and altering downstream signaling pathways.

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